synthesis and characterization of dichlorodiethyllead
synthesis and characterization of dichlorodiethyllead
An In-Depth Technical Guide to the Synthesis and Characterization of Dichlorodiethyllead
Foreword: A Note on Organolead Chemistry
Organolead compounds, defined by the presence of a carbon-lead bond, represent a fascinating and historically significant area of organometallic chemistry.[1] The field was largely spurred by the discovery and widespread application of tetraethyllead as an anti-knock agent in gasoline, a use now curtailed due to its significant toxicity.[2] This guide focuses on dichlorodiethyllead ((C₂H₅)₂PbCl₂), a key organolead(IV) compound. As a Senior Application Scientist, my objective is to provide not just a protocol, but a comprehensive understanding of the process, grounded in chemical principles and uncompromising safety standards. The synthesis and handling of these materials are limited due to their toxicity, and all procedures must be conducted with extreme caution by trained professionals in appropriate facilities.[2][3]
Critical Safety Protocols: A Non-Negotiable Prerequisite
The toxicity of organolead compounds cannot be overstated. They pose severe health risks, including potential damage to fertility or the unborn child and damage to organs through prolonged or repeated exposure.[3][4] Therefore, adherence to stringent safety protocols is the most critical aspect of this work.
Core Safety Requirements:
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Ventilation: All manipulations must be performed within a certified, high-efficiency chemical fume hood.[5]
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Personal Protective Equipment (PPE): A non-negotiable minimum includes a lab coat, closed-toe shoes, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile).[3][5] All PPE should be inspected before use and decontaminated or disposed of properly after handling the chemical.[4]
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Designated Area: A specific area of the lab should be demarcated for organolead chemistry. This area should be clearly labeled with appropriate hazard warnings.[4]
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Waste Disposal: All waste, including residual chemicals, rinse water from cleaning glassware, and contaminated disposable materials, must be collected in sealed, clearly labeled containers for disposal as hazardous waste.[4] Under no circumstances should organolead compounds be poured down the drain.[6]
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Spill Management: A chemical spill kit must be readily available. Personnel must be trained in its use. Do not attempt to clean a spill if you are not trained or comfortable doing so.[3]
Synthesis of Dichlorodiethyllead via Redistribution
The most reliable method for synthesizing dialkyllead dichlorides is the Kocheshkov redistribution reaction. This reaction involves the exchange of organic and halide substituents between two organometallic centers. For dichlorodiethyllead, the most direct approach involves the reaction of tetraethyllead with lead(IV) chloride.
The underlying principle is the electrophilic cleavage of the relatively weak carbon-lead bond.[2] The greater electronegativity of the chlorine atoms on PbCl₄ facilitates the transfer of ethyl groups from tetraethyllead, resulting in a thermodynamically stable product mixture.
Stoichiometric Reaction:
(C₂H₅)₄Pb + PbCl₄ → 2 (C₂H₅)₂PbCl₂
This 1:1 stoichiometric reaction provides a clean and high-yielding route to the desired product.
Experimental Workflow: Synthesis
Step-by-Step Synthesis Protocol
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Glassware Preparation: All glassware (e.g., two-necked round-bottom flask, dropping funnel, condenser) must be oven-dried at 120°C for at least four hours and assembled hot. The apparatus should be allowed to cool to room temperature under a steady stream of dry nitrogen or argon gas. This is critical to prevent hydrolysis of the reagents and product by atmospheric moisture.[7]
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Reagent Setup: In the fume hood, equip the round-bottom flask with a magnetic stir bar and a nitrogen inlet. Charge the flask with lead(IV) chloride (1 equivalent) dissolved in a minimal amount of dry, degassed heptane.
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Reaction: Cool the flask to 0°C using an ice bath. Dissolve tetraethyllead (1 equivalent) in dry heptane in the dropping funnel. Add the tetraethyllead solution dropwise to the stirred lead(IV) chloride solution over 30 minutes. A white precipitate of dichlorodiethyllead should begin to form immediately.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the suspension stir vigorously for 12 hours to ensure the reaction goes to completion.
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Isolation: Isolate the white, solid product by vacuum filtration using a Büchner funnel. It is crucial to perform this step under a flow of nitrogen to minimize exposure.
-
Purification: Wash the crude product on the filter with several portions of cold, dry pentane to remove any unreacted starting materials or soluble byproducts.
-
Drying: Dry the purified white solid under high vacuum for several hours to remove all traces of solvent.
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Recrystallization (Optional): For obtaining analytically pure, crystalline material suitable for X-ray diffraction, the product can be recrystallized from hot toluene.
Characterization and Data Analysis
Confirming the identity and purity of the synthesized dichlorodiethyllead is essential. A combination of spectroscopic and analytical techniques should be employed.
Molecular Structure
Physicochemical and Spectroscopic Data
The following tables summarize the key physical properties and expected spectroscopic data for dichlorodiethyllead.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀Cl₂Pb | [8] |
| Molecular Weight | 336.22 g/mol | [8] |
| Appearance | White crystalline solid | General Observation |
| CAS Number | 13231-90-8 | [8] |
| Analysis Technique | Expected Result |
| ¹H NMR (CDCl₃) | Triplet, ~1.5 ppm (CH₃); Quartet, ~2.0 ppm (CH₂) with lead satellites. |
| ¹³C NMR (CDCl₃) | ~15 ppm (CH₃); ~30 ppm (CH₂) |
| Infrared (IR) | C-H stretching (~2900 cm⁻¹), Pb-C stretching (~480 cm⁻¹), Pb-Cl stretching (~300 cm⁻¹) |
| Elemental Analysis | C, 14.29%; H, 2.99%; Cl, 21.10%; Pb, 61.62% |
Note: NMR chemical shifts are estimates based on related organometallic compounds. The presence of lead satellites (coupling to the ²⁰⁷Pb nucleus) is a key diagnostic feature.
Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~10-20 mg of the dried product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of the ethyl groups by observing the characteristic triplet-quartet pattern in the ¹H spectrum. The integration should show a 3:2 ratio.
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Look for satellite peaks flanking the main resonances, which arise from coupling to the ²⁰⁷Pb isotope (I = 1/2, 22% natural abundance). This provides definitive evidence of the C-Pb bond.
-
-
Infrared (IR) Spectroscopy:
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Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
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Acquire the spectrum from 4000 to 400 cm⁻¹.
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Identify the characteristic C-H stretching and bending frequencies of the ethyl groups.
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The low-frequency region should contain absorptions corresponding to the Pb-C and Pb-Cl bonds.
-
-
X-ray Crystallography:
-
For unambiguous structural determination, single crystals can be grown by slow evaporation of a saturated solution in toluene.
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The resulting crystal structure would confirm the distorted tetrahedral geometry around the lead atom, providing precise bond lengths and angles. The structure of a similar monomeric organolead halide, trimesityllead chloride, has been reported and serves as a useful reference.[9]
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Conclusion
This guide outlines a comprehensive and safety-conscious approach to the . The Kocheshkov redistribution reaction provides a reliable synthetic route, and a multi-technique analytical approach (NMR, IR, and potentially X-ray crystallography) is essential for verifying the product's identity and purity. Given the extreme toxicity of organolead compounds, all experimental work must be predicated on a robust safety culture and strict adherence to established protocols.
References
-
Wikipedia. (n.d.). Organolead chemistry. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Organolead compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83253, Diethyllead(2+) dichloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Organolead Chemistry | Request PDF. Retrieved from [Link]
-
University of Washington. (2022, February 14). SOP for Lead Compounds. Retrieved from [Link]
-
Pilloni, G., & Schiavon, G. (1967). Diethyl lead dinitrate. Canadian Journal of Chemistry, 45(21), 2663-2666. Retrieved from [Link]
-
Drexel University. (2013, February 2). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]
-
FMC Corporation. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of organolead compounds from lead tetraacetate. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Gilman, H., & Towne, E. B. (1932). THE PREPARATION OF DIETHYL LEAD DICHLORIDE AND TRIETHYL LEAD CHLORIDE. Journal of the American Chemical Society, 54(8), 3320-3320. Retrieved from [Link]
Sources
- 1. Organolead chemistry - Wikipedia [en.wikipedia.org]
- 2. Organolead compound [chemeurope.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. drexel.edu [drexel.edu]
- 5. hscprep.com.au [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Diethyllead(2+) dichloride | C4H10Cl2Pb | CID 83253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
